molecular formula C12H26O4 B3317494 Tripropylene glycol monopropyl ether CAS No. 96077-04-2

Tripropylene glycol monopropyl ether

Cat. No.: B3317494
CAS No.: 96077-04-2
M. Wt: 234.33 g/mol
InChI Key: JKEHLQXXZMANPK-UHFFFAOYSA-N
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Description

Tripropylene glycol monopropyl ether is a chemical compound with the molecular formula C₁₂H₂₆O₄. It is a member of the glycol ether family, which are compounds consisting of alkyl ethers based on glycols such as ethylene glycol or propylene glycol. Glycol ethers are commonly used as solvents in various industrial applications due to their excellent solvent properties and relatively high boiling points .

Mechanism of Action

Target of Action

Tripropylene Glycol Monopropyl Ether (TPGME) is primarily used as a cosolvent in water-based coatings and cleaners . It does not have a specific biological target as it is not designed to interact with biological systems in the same way that a drug or pesticide might. Instead, its role is to enhance the performance of products by improving solubility, reducing surface tension, and aiding in the formation of a uniform product.

Mode of Action

The mode of action of TPGME is largely physical rather than biochemical. As a cosolvent, it helps to dissolve other substances and improve the overall performance of a product. It can also lower the surface tension of liquids, which can improve the spreading and wetting properties of a product .

Result of Action

As a cosolvent, the primary result of TPGME’s action is the improved performance of the products in which it is used. This can include better solubility of other ingredients, improved spreading and wetting properties, and a more uniform final product .

Action Environment

The action of TPGME can be influenced by various environmental factors. For example, its solvency power can be affected by temperature and the presence of other solvents. Its stability can also be influenced by exposure to light, heat, and air. Tpgme is generally considered to be stable under normal storage conditions .

Biochemical Analysis

Biochemical Properties

Tripropylene glycol monopropyl ether plays a significant role in biochemical reactions due to its hydrophilic and hydrophobic balance. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a cosolvent in enzymatic reactions, enhancing the solubility of hydrophobic substrates and facilitating enzyme-substrate interactions. The compound’s hydroxyl and ether groups enable it to form hydrogen bonds with biomolecules, thereby stabilizing enzyme structures and promoting catalytic activity .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This modulation can impact gene expression by influencing transcription factor activity. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their catalytic functions. For instance, it may act as a competitive inhibitor for certain enzymes by mimicking the substrate structure. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of byproducts that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance certain cellular functions without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range leads to noticeable changes in cellular and tissue function. Toxicological studies have highlighted the importance of determining safe exposure limits to avoid adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities. The compound’s metabolism can influence metabolic flux and alter the levels of key metabolites. For instance, it may affect the glycolytic pathway by modulating the activity of glycolytic enzymes, thereby impacting energy production and cellular respiration .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s hydrophilic and hydrophobic properties enable it to localize in different cellular compartments, influencing its accumulation and activity. Studies have shown that this compound can be efficiently transported to target tissues, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. This localization can influence the compound’s ability to modulate cellular processes and exert its biochemical effects .

Preparation Methods

Tripropylene glycol monopropyl ether is typically synthesized through the reaction of propylene oxide with propanol in the presence of a catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may include continuous or batch processes, with careful control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Tripropylene glycol monopropyl ether can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Scientific Research Applications

Tripropylene glycol monopropyl ether has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Tripropylene glycol monopropyl ether can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O4/c1-5-6-14-8-11(3)16-9-12(4)15-7-10(2)13/h10-13H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEHLQXXZMANPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC(C)OCC(C)OCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear liquid with an odor of ether; [Dow Chemical MSDS]
Record name Propanol, 1(or 2)-[methyl-2-(methyl-2-propoxyethoxy)ethoxy]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tripropylene glycol propyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19024
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CAS No.

96077-04-2
Record name Tripropylene glycol mono-n-propyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096077042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanol, 1(or 2)-[methyl-2-(methyl-2-propoxyethoxy)ethoxy]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tri(propylene glycol) propyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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